![molecular formula C21H26N4O3 B5659066 1-methyl-2-oxo-8-[3-(1H-pyrazol-1-ylmethyl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5659066.png)
1-methyl-2-oxo-8-[3-(1H-pyrazol-1-ylmethyl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar diazaspiro decane derivatives involves multi-step reactions, starting from pyrazolone precursors through Knoevenagel condensation, epoxidation, and subsequent ring transformations to yield carboxylic acid derivatives (Kirschke et al., 1994). These methods showcase the complexity and creativity required in organic synthesis to achieve such intricate molecular architectures.
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decane derivatives is characterized by the presence of a spiro framework that integrates both nitrogen and oxygen atoms within a bicyclic system. This arrangement is crucial for the molecule's chemical behavior and potential interactions with biological targets. Structural elucidation techniques, including NMR and mass spectrometry, are vital for confirming the precise arrangement of atoms within these compounds (R. A. Kuroyan et al., 1991).
Chemical Reactions and Properties
Diazaspiro decane derivatives participate in a variety of chemical reactions, reflecting their rich functional group chemistry. These reactions include nucleophilic substitutions, dehydrogenation, and rearrangements leading to diverse structural modifications and potential for further chemical exploration (Kirschke et al., 1994).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Detailed studies, including X-ray crystallography, provide insights into the arrangement of molecules in the solid state and how this affects their physical behavior (M. Parvez et al., 2001).
properties
IUPAC Name |
1-methyl-2-oxo-8-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-23-19(26)13-18(20(27)28)21(23)6-10-24(11-7-21)14-16-4-2-5-17(12-16)15-25-9-3-8-22-25/h2-5,8-9,12,18H,6-7,10-11,13-15H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTATNRSXFDNGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC3=CC=CC(=C3)CN4C=CC=N4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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